molecular formula C21H30O9S B13421587 6-beta-Hydroxycortisol Sulfate

6-beta-Hydroxycortisol Sulfate

Cat. No.: B13421587
M. Wt: 458.5 g/mol
InChI Key: DHXWQUUKVSNJDI-UJXAPRPESA-N
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Description

6-beta-Hydroxycortisol Sulfate is an endogenous steroid metabolite of cortisol. It is produced by the action of cytochrome P450 3A monooxygenases, primarily 6-beta-hydroxysteroid dehydrogenase (CYP3A4). This compound is often used as a biomarker to assess the activity of CYP3A4 enzymes, which play a crucial role in drug metabolism and cortisol clearance in the human body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-beta-Hydroxycortisol Sulfate involves the hydroxylation of cortisol at the 6-beta position. This reaction is catalyzed by the enzyme CYP3A4 in the liver. The hydroxylated product is then sulfated to form this compound. The reaction conditions typically involve the use of specific cofactors and optimal pH levels to ensure enzyme activity .

Industrial Production Methods: Industrial production of this compound is achieved through biotechnological processes that utilize genetically engineered microorganisms expressing CYP3A4. These microorganisms are cultured in bioreactors under controlled conditions to maximize the yield of the desired product. The compound is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 6-beta-Hydroxycortisol Sulfate undergoes various chemical reactions, including:

    Oxidation: Conversion to 6-beta-hydroxycortisone.

    Reduction: Conversion back to cortisol.

    Sulfation and Desulfation: Addition or removal of sulfate groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: 6-beta-hydroxycortisone.

    Reduction: Cortisol.

    Sulfation: this compound.

Scientific Research Applications

6-beta-Hydroxycortisol Sulfate has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 6-beta-Hydroxycortisol Sulfate involves its role as a metabolite of cortisol. The enzyme CYP3A4 catalyzes the hydroxylation of cortisol to form 6-beta-Hydroxycortisol, which is then sulfated. This process is crucial for the metabolism and clearance of cortisol from the body. The levels of this compound can be influenced by drugs that induce or inhibit CYP3A4, thereby affecting cortisol metabolism .

Comparison with Similar Compounds

    6-beta-Hydroxycortisone: An oxidized form of 6-beta-Hydroxycortisol.

    Cortisol: The parent compound from which 6-beta-Hydroxycortisol Sulfate is derived.

    Cortisone: Another metabolite of cortisol.

Uniqueness: this compound is unique due to its specific role as a biomarker for CYP3A4 activity. Unlike other similar compounds, it provides valuable insights into the enzyme’s function and its impact on drug metabolism and cortisol clearance .

Biological Activity

Overview

6-beta-Hydroxycortisol Sulfate is a significant endogenous steroid metabolite derived from cortisol, primarily formed through the enzymatic action of cytochrome P450 3A4 (CYP3A4). This compound plays a crucial role in the metabolism of corticosteroids and serves as a biomarker for assessing adrenal function and CYP3A4 activity, which is vital for drug metabolism and cortisol clearance in the human body.

Chemical Structure and Formation

The chemical formula of this compound is C21H30O6SC_{21}H_{30}O_6S, with a molecular weight of approximately 394.54 g/mol. Its formation involves two key processes:

  • Hydroxylation : Conversion of cortisol to 6-beta-Hydroxycortisol.
  • Sulfation : Addition of a sulfate group to form this compound.

These processes highlight the compound's role in corticosteroid metabolism and its utility as a metabolic marker.

The primary mechanism by which this compound operates involves its formation from cortisol via CYP3A4. This enzyme catalyzes the hydroxylation of cortisol, which is subsequently sulfated. The activity levels of this compound can be influenced by various factors, including:

  • Drug Interactions : Certain medications can induce or inhibit CYP3A4, affecting cortisol metabolism and consequently altering levels of this compound.
  • Physiological Conditions : Factors such as stress, fasting, and hormonal changes can also influence its levels.

Biological Significance

This compound serves multiple biological functions:

  • Biomarker for CYP3A4 Activity : It is widely used to assess the functional status of CYP3A4 in clinical settings, providing insights into drug metabolism and potential drug-drug interactions.
  • Indicator of Adrenal Function : Elevated levels may indicate hypercortisolism or adrenal dysfunction, while reduced levels could suggest adrenal insufficiency .

Table 1: Comparison of Urinary Excretion Rates

Condition6-beta-Hydroxycortisol (pmol/min)Cortisol (pmol/min)
Healthy Controls40 ± 10200 ± 50
Hypercortisolism120 ± 20600 ± 100
Adrenal Insufficiency10 ± 550 ± 10

This table illustrates significant differences in urinary excretion rates between healthy individuals and those with adrenal disorders, underscoring the importance of measuring this metabolite in clinical diagnostics .

Case Study: Drug Interaction Analysis

In a study involving patients treated with rifampicin, researchers observed a marked increase in urinary excretion of 6-beta-Hydroxycortisol. The study concluded that rifampicin induced CYP3A4 activity, leading to elevated levels of this metabolite. The findings suggest that monitoring urinary levels can provide insights into drug interactions and metabolic changes induced by pharmacotherapy .

Properties

Molecular Formula

C21H30O9S

Molecular Weight

458.5 g/mol

IUPAC Name

[2-oxo-2-[(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] hydrogen sulfate

InChI

InChI=1S/C21H30O9S/c1-19-5-3-11(22)7-14(19)15(23)8-12-13-4-6-21(26,17(25)10-30-31(27,28)29)20(13,2)9-16(24)18(12)19/h7,12-13,15-16,18,23-24,26H,3-6,8-10H2,1-2H3,(H,27,28,29)/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1

InChI Key

DHXWQUUKVSNJDI-UJXAPRPESA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H](C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)O)O)C)O)O

Canonical SMILES

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)O)O)C)O)O

Origin of Product

United States

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